3,5-Dichloro-4-ethoxypyridine
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Overview
Description
3,5-Dichloro-4-ethoxypyridine: is a chemical compound belonging to the pyridine family. It is characterized by its colorless to yellowish liquid appearance and has the molecular formula C7H7Cl2NO . This compound has garnered significant attention in the scientific community due to its potential biological and industrial applications.
Scientific Research Applications
Chemistry: 3,5-Dichloro-4-ethoxypyridine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for the preparation of more complex molecules.
Biology: In biological research, this compound is utilized to study the effects of pyridine derivatives on cellular processes. It is also used in the development of bioactive molecules with potential therapeutic applications.
Medicine: Its derivatives are investigated for their antimicrobial, antifungal, and anticancer properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of dyes and pigments.
Safety and Hazards
The safety data sheet for a similar compound, 3,3’,4’,5-Tetrachlorosalicylanilide, provides information on hazards, including toxicity if swallowed, skin irritation, serious eye irritation, and respiratory irritation . It’s important to handle 3,5-Dichloro-4-ethoxypyridine with care, considering these potential hazards.
Future Directions
The future directions for 3,5-Dichloro-4-ethoxypyridine could involve its use in the synthesis of other compounds. For example, a study discusses the use of 3,5-dichloro-4-pyridinecarbonitrile in the synthesis of copper-containing amine oxidase inhibitors . Another study discusses the catalytic protodeboronation of pinacol boronic esters, which could potentially involve this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3,5-Dichloro-4-ethoxypyridine typically involves the chlorination of 4-ethoxypyridine. The process can be carried out using chlorine gas in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually conducted at temperatures ranging from 0°C to 50°C to ensure optimal yield and purity .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts, such as weak-base ion-exchange resins, can enhance the reaction rate and yield . Post-reaction purification involves filtration, solvent extraction, and recrystallization to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 3,5-Dichloro-4-ethoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under appropriate conditions.
Reduction Reactions: The compound can be reduced to form this compound derivatives with different functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide or thiourea in solvents like ethanol or dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed:
Substitution: Formation of 3,5-dichloro-4-aminopyridine or 3,5-dichloro-4-thiopyridine.
Oxidation: Formation of 3,5-dichloro-4-formylpyridine or 3,5-dichloro-4-carboxypyridine.
Reduction: Formation of this compound derivatives with reduced functional groups.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-4-ethoxypyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes involved in various biochemical processes. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Molecular Targets and Pathways:
Enzymes: Inhibition of enzymes such as kinases or proteases.
Receptors: Modulation of receptor activity by binding to receptor sites.
Signaling Pathways: Interference with signaling pathways involved in cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
3,5-Dichloro-4-formylpyridine: Similar structure but with a formyl group instead of an ethoxy group.
3,5-Dichloro-4-hydroxypyridine: Contains a hydroxyl group instead of an ethoxy group.
3,5-Dichloro-4-methylpyridine: Features a methyl group in place of the ethoxy group.
Uniqueness: 3,5-Dichloro-4-ethoxypyridine is unique due to its ethoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific synthetic applications and research studies .
Properties
IUPAC Name |
3,5-dichloro-4-ethoxypyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2NO/c1-2-11-7-5(8)3-10-4-6(7)9/h3-4H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJBYWCPCPVFGDQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=NC=C1Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10705478 |
Source
|
Record name | 3,5-Dichloro-4-ethoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10705478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1289009-67-1 |
Source
|
Record name | 3,5-Dichloro-4-ethoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10705478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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